
2,2',5-Trichlorobiphenyl-3,4,4',6,6'-D5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 is a stable isotope-labeled compound, specifically a deuterated form of 2,2’,5-Trichlorobiphenyl. This compound is used extensively in scientific research due to its unique properties and applications in various fields .
准备方法
The synthesis of 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 involves the introduction of deuterium atoms into the biphenyl structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts under specific reaction conditions. Industrial production methods often involve the use of high-purity deuterium gas and specialized equipment to ensure the incorporation of deuterium atoms at the desired positions .
化学反应分析
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions often involve reagents like sodium iodide in acetone or other polar solvents.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of polychlorinated biphenyls (PCBs).
Biology: Employed in studies involving the metabolism and environmental fate of PCBs.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of PCBs in biological systems.
Industry: Applied in the development of new materials and chemical processes
作用机制
The mechanism of action of 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific receptors and enzymes, influencing their activity. The deuterium atoms in the compound can also affect its pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs .
相似化合物的比较
2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 can be compared with other similar compounds, such as:
2,4,5-Trichlorobiphenyl: Another polychlorinated biphenyl with different chlorine substitution patterns.
2,2’,4-Trichlorobiphenyl: A compound with chlorine atoms at different positions on the biphenyl rings.
2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5: A deuterated analog with a different substitution pattern
The uniqueness of 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5 lies in its specific deuterium labeling, which provides distinct advantages in research applications, particularly in studies involving the tracking and quantification of PCBs.
属性
分子式 |
C12H7Cl3 |
|---|---|
分子量 |
262.6 g/mol |
IUPAC 名称 |
1,4-dichloro-2-(2-chloro-4,6-dideuteriophenyl)-3,5,6-trideuteriobenzene |
InChI |
InChI=1S/C12H7Cl3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H/i2D,3D,5D,6D,7D |
InChI 键 |
DCMURXAZTZQAFB-QJLNLPRVSA-N |
手性 SMILES |
[2H]C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C(=C2[2H])Cl)[2H])[2H])Cl)[2H] |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


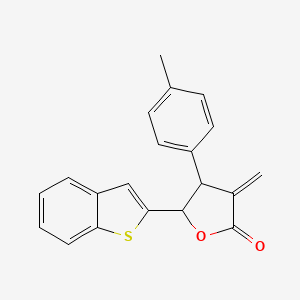
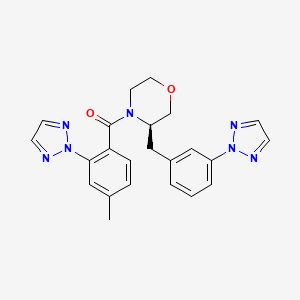
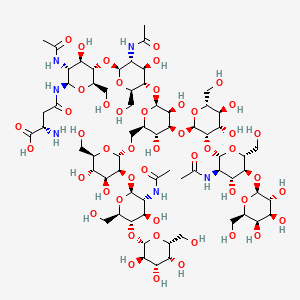
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
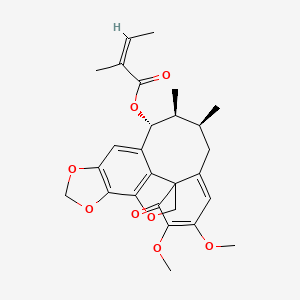
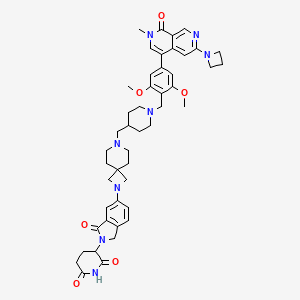
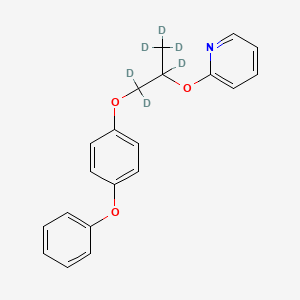
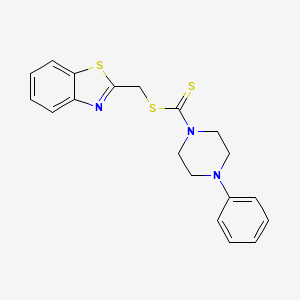
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
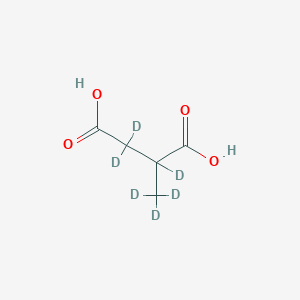
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
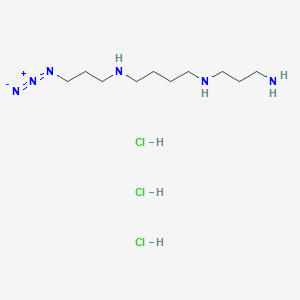
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

